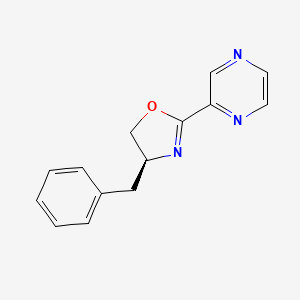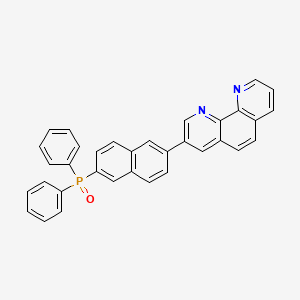
Phen-NaDPO
Overview
Description
Phen-NaDPO, also known as 3-[6-(diphenylphosphinyl)-2-naphthalenyl]-1,10-phenanthroline, is a small organic molecule widely used in organic optoelectronics. It is particularly known for its role as a cathode modifier in organic photovoltaic devices and organic light-emitting diodes. This compound is valued for its ability to lower the work function of metals such as silver and indium tin oxide, thereby enhancing the efficiency of electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phen-NaDPO is synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
Formation of the 1,10-phenanthroline core: This step involves the cyclization of appropriate precursors to form the phenanthroline structure.
Introduction of the naphthyl group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the diphenylphosphinyl group: This step involves the reaction of the naphthyl-substituted phenanthroline with diphenylphosphine oxide under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Phen-NaDPO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert this compound to its phosphine form.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenanthroline derivatives .
Scientific Research Applications
Phen-NaDPO has a wide range of applications in scientific research, including:
Organic Photovoltaics: It is used as a cathode interfacial material to enhance the efficiency of organic solar cells by improving electron transport and reducing energy loss.
Organic Light-Emitting Diodes: This compound is employed to improve the performance of organic light-emitting diodes by facilitating electron injection and transport.
Perovskite Solar Cells: It serves as an electron transport layer in perovskite solar cells, contributing to higher power conversion efficiencies.
Other Organic Electronic Devices: This compound is used in various other organic electronic devices, including photodetectors and transistors, due to its excellent electron transport properties.
Mechanism of Action
Phen-NaDPO exerts its effects primarily through its ability to modify the work function of metal electrodes. By lowering the work function, it facilitates efficient electron injection and transport in electronic devices. The molecular targets include the metal electrodes and the organic layers in the devices. The pathways involved include the formation of a dipole layer at the interface, which reduces the energy barrier for electron injection .
Comparison with Similar Compounds
Phen-NaDPO is unique compared to other similar compounds due to its specific combination of a phenanthroline core with a diphenylphosphinyl group. Similar compounds include:
1,10-Phenanthroline: Lacks the diphenylphosphinyl group and has different electronic properties.
Triarylphosphine Oxides: These compounds have similar phosphine oxide groups but different core structures.
Other Phenanthroline Derivatives: These may have different substituents, leading to variations in electronic properties and applications.
This compound stands out due to its balanced properties of high electron mobility, stability, and ease of synthesis, making it a preferred choice in various organic electronic applications .
Properties
IUPAC Name |
3-(6-diphenylphosphorylnaphthalen-2-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23N2OP/c37-38(30-9-3-1-4-10-30,31-11-5-2-6-12-31)32-18-17-25-20-26(14-15-27(25)22-32)29-21-28-16-13-24-8-7-19-35-33(24)34(28)36-23-29/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOXYBSWOZWDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=CN=C6C(=C5)C=CC7=C6N=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


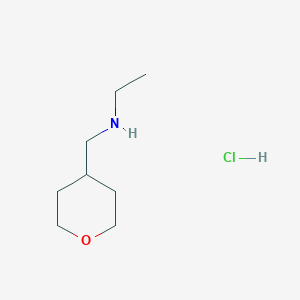
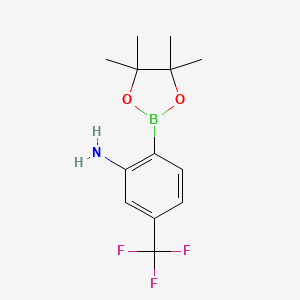
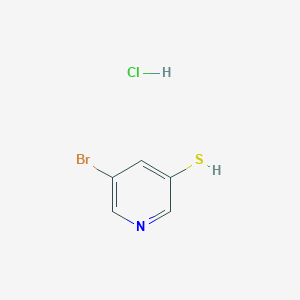
![4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B8144082.png)
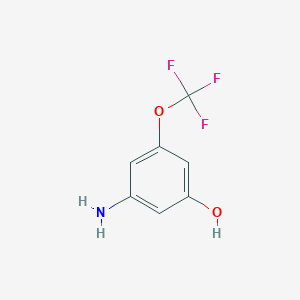


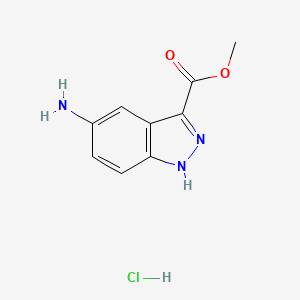
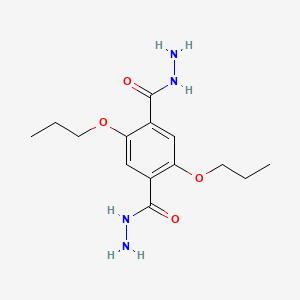
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
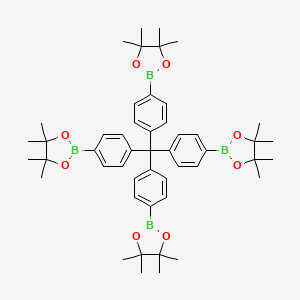
![2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B8144150.png)
